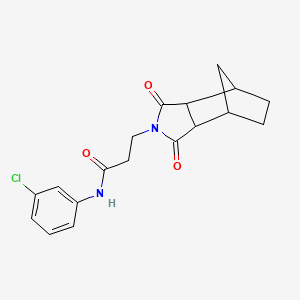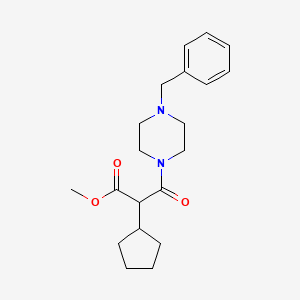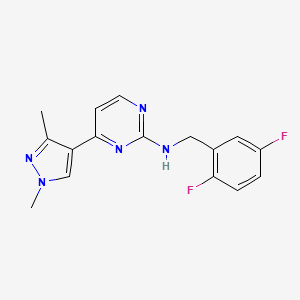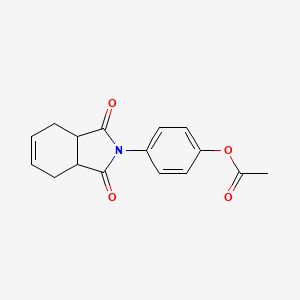
N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a complex organic compound that features a chlorophenyl group, a dioxooctahydro methanoisoindole core, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Methanoisoindole Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.
Formation of the Propanamide Moiety: This can be done through an amidation reaction using propanoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction could potentially oxidize the methanoisoindole core or the propanamide moiety.
Reduction: Reduction reactions might target the carbonyl groups in the dioxooctahydro core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide could be investigated for its potential pharmacological properties. It might act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide would depend on its specific applications. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanamide: Similar structure but with a butanamide moiety.
N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)ethanamide: Similar structure but with an ethanamide moiety.
Uniqueness
The uniqueness of N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide lies in its specific combination of functional groups and its potential reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-12-2-1-3-13(9-12)20-14(22)6-7-21-17(23)15-10-4-5-11(8-10)16(15)18(21)24/h1-3,9-11,15-16H,4-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMMYPUHBXOBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011048.png)
![3-ethynyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzamide](/img/structure/B4011054.png)

![N-[4-(benzyloxy)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4011069.png)
![6-[(4-bromo-2,3-dimethylphenyl)amino]-2-(3-hydroxypropyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4011075.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011085.png)
![N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide](/img/structure/B4011090.png)
![1-(2,3-dimethylphenyl)-5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4011094.png)

![(5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B4011104.png)


![2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4011129.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B4011135.png)
